1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O3S/c1-14-6-7-19(15(2)12-14)30(28,29)25-10-8-24(9-11-25)20(27)13-16(3)26-18(5)21(22)17(4)23-26/h6-7,12,16H,8-11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWCJLLCWKXUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a novel synthetic molecule with potential pharmacological applications. This article explores its biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole moiety and a piperazine ring, known for their diverse biological activities. The presence of the bromo and sulfonyl groups enhances its potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The compound's activity can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | S. aureus | 32 µg/mL |
| Pyrazole B | E. coli | 16 µg/mL |
| Target Compound | S. typhi | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in pharmacology as it can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary infections.
Table 2: Enzyme Inhibition Studies
| Compound Name | Enzyme Inhibited | IC50 (µM) |
|---|---|---|
| Target Compound | Acetylcholinesterase | TBD |
| Pyrazole Derivative C | Urease | 2.14 |
| Pyrazole Derivative D | Urease | 0.63 |
Case Studies
-
Study on Acetylcholinesterase Inhibition :
A recent study focused on the synthesis of various pyrazole derivatives, including those similar to the target compound. The findings revealed strong AChE inhibition with IC50 values significantly lower than standard drugs . -
Antibacterial Efficacy :
Another investigation assessed the antibacterial properties of synthesized pyrazoles against multiple bacterial strains. The results showed that compounds with a sulfonamide group exhibited enhanced antibacterial activity compared to those without .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the target compound to various biological targets. These studies suggest that the compound may interact favorably with specific enzymes due to its structural features, which include hydrogen bonding and hydrophobic interactions .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural characteristics. Specific applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The pyrazole ring has been noted for its ability to interact with protein targets that regulate cell proliferation and apoptosis.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens, suggesting potential use as an antibiotic or antifungal agent .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with metal ions. This application is crucial for:
- Catalysis : Metal complexes formed with this compound can catalyze various organic reactions, enhancing reaction rates and selectivity .
- Materials Science : The coordination properties allow the development of new materials with tailored properties for electronics or photonics applications.
Biological Studies
Research has focused on the biological mechanisms of action of this compound:
- Enzyme Inhibition : Studies have shown that the compound can inhibit enzymes involved in inflammatory processes, which could lead to the development of new anti-inflammatory drugs .
- Receptor Interaction : The sulfonyl and pyrazole groups facilitate interactions with specific receptors in the body, influencing signaling pathways critical for various physiological responses .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The researchers synthesized several analogs and evaluated their efficacy against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, potentially through apoptosis induction mediated by caspase activation .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it had notable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related piperazine and pyrazole derivatives:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity The bromo and dimethyl groups on the pyrazole ring in the target compound increase lipophilicity (XLogP3: 2.1) compared to analogues with electron-withdrawing groups (e.g., nitro in derivatives) . This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Strategies Piperazine sulfonylation and pyrazole acylation are common steps (e.g., uses bromoacetyl chloride, while employs carbodiimide coupling) . The target compound’s butanoyl linker may offer conformational flexibility, aiding in receptor binding compared to rigid analogues like ’s thienoimidazole .
Pharmacological Potential Compounds with bulky sulfonyl groups (e.g., ) show improved metabolic stability, suggesting the target compound may share this advantage . The absence of a trifluoromethyl group (cf.
Research Findings and Trends
- Antiproliferative Activity : highlights that sulfonylpiperazine derivatives exhibit antiproliferative effects, likely due to interactions with cellular kinases or tubulin. The target compound’s pyrazole moiety may enhance this activity by mimicking adenine in ATP-binding pockets .
- Structural Optimization : The 2,4-dimethylphenyl sulfonyl group in the target compound balances steric hindrance and electron-donating effects, contrasting with the difluorophenyl sulfonyl group in , which increases polarity .
Preparation Methods
Protection and Functionalization of Piperazine
The synthesis begins with Boc-protected piperazine (tert-butyl piperazine-1-carboxylate), which undergoes regioselective sulfonylation at the 4-position. Treatment with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base affords 4-[(2,4-dimethylphenyl)sulfonyl]piperazine-1-carboxylate in 85–92% yield. Deprotection using trifluoroacetic acid (TFA) in DCM yields the free sulfonamide, which is critical for subsequent acylation.
Acylation with Butanoyl Chloride
The free piperazine sulfonamide is acylated at the 1-position using 3-bromobutanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). This step proceeds via nucleophilic acyl substitution, yielding 1-(3-bromobutanoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. Reaction optimization studies indicate that temperatures below 0°C minimize diketopiperazine side products, achieving yields of 78–84%.
Synthesis of the 4-Bromo-3,5-dimethyl-1H-pyrazole Fragment
Diketone Intermediate Preparation
Ethyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is synthesized via a Claisen condensation between ethyl trifluoroacetate and 4-bromo-3,5-dimethylacetophenone. Sodium methoxide in methanol facilitates enolate formation, yielding the diketone intermediate (4-bromo-3,5-dimethyl-1-phenylbutane-1,3-dione) in 67–73% yield.
Hydrazine Cyclocondensation
The diketone reacts with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. Substituent positioning is controlled by steric effects, with the bromine atom occupying the 4-position due to the electron-withdrawing nature of the trifluoroacetyl group. Recrystallization from ethyl acetate/hexane provides the pyrazole in 89–94% purity.
Fragment Coupling and Final Assembly
Nucleophilic Displacement of Bromine
The 3-bromobutanoyl group on the piperazine core undergoes nucleophilic substitution with the pyrazole fragment. Using potassium carbonate in dimethylformamide (DMF) at 80°C, the bromide is displaced by the pyrazole’s nitrogen, forming the final carbon-nitrogen bond. This step requires rigorous exclusion of moisture to prevent hydrolysis, yielding the target compound in 65–71% yield.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, aryl-SO₂), 7.45 (d, J = 8.2 Hz, 2H, aryl-SO₂), 4.21 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.52–3.48 (m, 4H, piperazine), 2.89–2.85 (m, 4H, piperazine), 2.62 (s, 6H, CH₃-pyrazole), 1.32 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
An alternative approach employs Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a brominated piperazine precursor. Using Pd(PPh₃)₄ and cesium carbonate in toluene/ethanol, this method achieves 72–76% yield but requires additional steps to install the boronic ester.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the hydrazine-diketone cyclocondensation, reducing reaction time from 12 hours to 30 minutes while maintaining yields above 85%.
Critical Analysis of Reaction Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
